ethylene MMA

Description

Historical Trajectory of Ethylene-Methyl Methacrylate (B99206) Copolymer Research

The study of ethylene-methyl methacrylate copolymers has a rich history rooted in the broader field of polymer science. Early research focused on understanding the fundamental principles of copolymerization between monomers with differing polarities, such as ethylene (B1197577) and methyl methacrylate. The synthesis of such structures, particularly by copolymerization of ethylene with polar monomers, was recognized as a non-trivial challenge, despite the significant potential applications rsc.org.

A notable milestone in the historical trajectory of this research was the reported first successful block copolymerization of ethylene and methyl methacrylate. This was achieved using a zirconocene-based catalyst system, where the catalyst was generated in situ from Me2C(Cp)(Ind)ZrMe2 and B(C6F5)3 in toluene (B28343). This block copolymerization was accomplished through the sequential addition of monomers, beginning with ethylene, and the composition of the resulting block copolymer was found to be dependent on the duration of ethylene polymerization researchgate.net. This development marked a significant step forward in controlling the architecture of these copolymers.

Further advancements involved the use of various polymerization techniques. For instance, ultraviolet radiation was employed as a photochemical initiator for the synthesis of ethylene glycol dimethacrylate-methyl methacrylate copolymers, allowing for the calculation of reactivity ratios and the identification of copolymerization types mdpi.com. The development of reversible-deactivation radical polymerization (RDRP) has also provided a versatile tool for creating complex architectures combining polar and apolar monomers, contributing to the evolution of synthetic strategies for ethylene-based copolymers rsc.org.

Evolution of Research Paradigms in Ethylene-Methyl Methacrylate Copolymer Science

The research paradigms surrounding ethylene-methyl methacrylate copolymers have evolved considerably, shifting from initial investigations into basic synthesis and characterization to more intricate studies focused on tailoring properties for specific applications. Initially, efforts were directed at improving the mechanical and physical properties of these polymers, often through blending or copolymerization with other components mdpi.com. For example, early work explored the toughening of polymethyl methacrylate (PMMA) blends with ethylene methacrylate (EMA) copolymers to enhance physico-mechanical, optical, thermal, and chemical properties researchgate.net.

A significant shift in research involved the exploration of nanocomposites. In recent decades, polymer nanocomposites incorporating clay nanofillers, such as sepiolite (B1149698) (SP) clay, have garnered substantial academic and industrial interest. This research paradigm aimed to achieve improvements in various desired properties, including enhanced mechanical robustness, thermal durability, flame retardancy, water resistance, and gas barrier properties, often with relatively low cost and ease of processability scitechnol.com. The successful dispersion of nanoclay within the polymer matrix, such as in ethylene methyl acrylate (B77674) (EMA)/SP composites, was shown to lead to improved thermal durability, as evidenced by increased temperatures for various weight loss percentages scitechnol.com.

The focus also broadened to include the electrical properties and conductivity of these materials. Research demonstrated that the conductivity of copolymers could be significantly improved through the addition of dopants, such as lithium perchlorate (B79767) (LiClO4). Studies on ethylene glycol dimethacrylate (EGDMA)-methyl methacrylate (MMA) copolymers revealed that dopants could increase conductivity by hundreds of times, depending on the MMA percentage in the feed mdpi.com. Furthermore, the investigation into the effect of temperature on conductivity indicated that these polymers could exhibit a minimum in their conductivity versus temperature graphs, suggesting potential applications in controlling current via temperature changes mdpi.com.

The development of advanced polymer architectures, including block copolymers and graft copolymers, represents another key evolutionary step. Researchers have synthesized poly(methyl methacrylate)-b-polyethylene (PMMA-b-PE) block copolymers, demonstrating that ω-unsaturated PMMA oligomers can serve as efficient chain transfer agents in the radical polymerization of ethylene rsc.org. Hybrid copolymerization techniques, involving structurally different monomers like cyclic and vinyl types (e.g., ethylene oxide and tert-butyl methacrylate), have also emerged, enabling the synthesis of statistical copolymers with controlled molecular weight dispersities mdpi.com. The use of "double-head polymerization agents" has further simplified the synthesis of polymers with advanced architectures and bioactive properties, particularly relevant for biomedical applications sigmaaldrich.com.

Contemporary Significance of Ethylene-Methyl Methacrylate Copolymers in Advanced Polymeric Systems

Ethylene-methyl methacrylate copolymers hold significant contemporary importance in the development of advanced polymeric systems due to their tunable properties and versatility. Their unique characteristics, such as good thermal, weather, heat, and chemical resistance, excellent insulation, and flexibility, make them suitable for a wide range of modern applications scitechnol.com.

One of the most prominent areas of contemporary significance is their role in transparent and stretchable active matrices. Poly(methyl methacrylate) (PMMA)-based copolymers, including those incorporating ethylene-derived segments, are increasingly utilized for their outstanding mechanical and optical properties, such as high transparency, lightweight nature, high impact resistance, and stress relaxation across the glass transition temperature. These copolymers are crucial for flexible materials in modern electronics, healthcare, and energy storage systems, where materials must reversibly bend or stretch while maintaining high yield strength and low elastic modulus acs.orgnih.gov.

In the realm of advanced materials, EMA copolymers are employed in:

Electrical Insulation and High-Voltage Applications: Their excellent insulation properties make them valuable for electrical insulation and high-voltage electrical applications scitechnol.com.

Packaging and Membrane Applications: Their barrier properties and flexibility contribute to their use in packaging and membrane technologies scitechnol.com.

Nanocomposites: The incorporation of nanofillers, such as sepiolite clay, continues to be a significant research area, leading to composites with improved mechanical robustness, thermal durability, flame retardancy, water resistance, and gas barrier properties scitechnol.com.

Table 1: Thermal Durability of Ethylene Methyl Acrylate (EMA)/Sepiolite (SP) Clay Composites scitechnol.com

| SP Clay Content (wt%) | T5 (°C) | T10 (°C) | T20 (°C) | T30 (°C) | T1max (°C) |

| 0 | 468 | - | - | - | - |

| 1 | 469 | - | - | - | - |

| 3 | 471 | - | - | - | - |

| 5 | 474 | - | - | - | - |

| 10 | 477 | - | - | - | 480.1 |

Note: T5, T10, T20, T30 represent the temperatures at which 5%, 10%, 20%, and 30% weight loss occurs, respectively. T1max denotes the temperature of maximum mass loss.

Table 2: Reactivity Ratios and Conductivity Changes in Ethylene Glycol Dimethacrylate (EGDMA)-Methyl Methacrylate (MMA) Copolymers mdpi.com

| Monomer | Reactivity Ratio (r) |

| EGDMA | 0.6993 |

| MMA | 1.8635 |

| MMA Percentage in Feed | Conductivity Increase Factor (with dopant) |

| 5% | ~775 times |

| 20% | ~100 times |

Note: Conductivity values decrease from the mS to the µS region as MMA percentage increases in the copolymer, consistent with PMMA having lower conductivity than PEGDMA.

The ability to precisely control the synthesis and architecture of ethylene-methyl methacrylate copolymers, coupled with a deep understanding of their structure-property relationships, positions them as critical components in the development of next-generation polymeric systems for diverse and demanding technological applications.

Structure

3D Structure of Parent

Properties

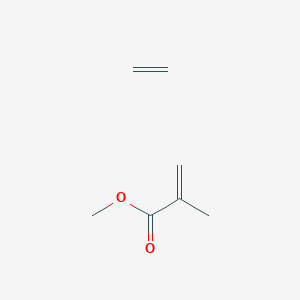

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

ethene;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2.C2H4/c1-4(2)5(6)7-3;1-2/h1H2,2-3H3;1-2H2 |

InChI Key |

VKLYZBPBDRELST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC.C=C |

Related CAS |

25101-13-7 132076-25-6 110807-37-9 740813-35-8 |

Origin of Product |

United States |

Synthetic Methodologies for Ethylene Methyl Methacrylate Copolymers

Controlled/Living Polymerization Techniques for Ethylene-Methyl Methacrylate (B99206) Copolymers

Controlled/living polymerization techniques offer precise control over molecular weight, molecular weight distribution, and polymer architecture. However, direct copolymerization of ethylene (B1197577) gas with methyl methacrylate monomer using these methods is not extensively detailed in the provided literature. Instead, these techniques are often applied to methyl methacrylate in combination with other methacrylate monomers or ethylene-derived macromonomers.

Atom Transfer Radical Polymerization (ATRP) in Ethylene-Methyl Methacrylate Copolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method known for its ability to produce polymers with well-defined structures and narrow polydispersities. While direct ATRP for ethylene and methyl methacrylate monomers is not explicitly described in the provided search results, ATRP has been successfully applied to the copolymerization of methyl methacrylate (MMA) with other methacrylate monomers, such as ethyl methacrylate (EMA).

Studies have investigated the Atom-Transfer Radical Copolymerization of MMA and EMA using ruthenium benzylidene complexes, specifically Grubbs 1st (1) and 2nd (2) generation catalysts. These reactions were conducted under various conditions, including in toluene (B28343) at 85 °C for 16 hours. The conversion and kinetic profiles were found to be influenced by the catalyst type and the initial monomer ratios. For instance, with catalyst 1, a conversion of 60% was achieved for both [MMA]/[EMA] ratios of 100/200 and 200/100 after 16 hours. For shorter reaction times (e.g., 4 hours), catalyst 1 generally yielded better conversion values for both monomer ratios. The molecular weight (Mn) and polydispersity index (PDI) also varied with the catalyst and the presence of Al(OiPr)3, with catalyst 1 leading to more controlled polymerizations. The incorporation of MMA and EMA units into the polymer backbone was confirmed by 1H NMR spectroscopy, with the ratio of MMA/EMA units in the copolymer correlating with the initial monomer feed. nih.govuni.luuni.lufishersci.ca

ATRP has also been utilized for the synthesis of branched poly(methyl methacrylate)s by employing ethylene glycol dimethacrylate (EGDMA) as a branching agent. This approach allows for the creation of soluble branched polymers in a single pot by carefully selecting reaction composition and conditions, typically using copper-based ATRP methodologies. nih.gov

Table 1: Representative ATRP Copolymerization Data for MMA and EMA nih.govuni.lufishersci.ca

| Catalyst Type | Initial [MMA]/[EMA] Ratio | Reaction Time (h) | Conversion (%) |

| Grubbs 1st (1) | 200/100 | 4 | 45 |

| Grubbs 1st (1) | 200/100 | 16 | 60 |

| Grubbs 1st (1) | 100/200 | 4 | Lower (specific value not provided) |

| Grubbs 1st (1) | 100/200 | 16 | 60 |

| Grubbs 2nd (2) | 200/100 | 4 | 35 |

| Grubbs 2nd (2) | 100/200 | 4 | 25 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Ethylene-Methyl Methacrylate Copolymers

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique. Similar to ATRP, direct RAFT copolymerization of ethylene gas with methyl methacrylate monomer is not explicitly detailed in the provided search results. However, RAFT has been successfully applied to the copolymerization of methyl methacrylate with other related monomers.

An experimental study focused on the kinetics of RAFT copolymerization of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) in supercritical carbon dioxide (scCO2). The reactions were carried out at 65 °C and 172 bar, using azobisisobutyronitrile (AIBN) as the initiator and S-Thiobenzoyl thioglycolic acid as the RAFT agent. This study investigated the effect of RAFT agent concentration on polymerization rate, molecular weight development, gel fraction, swelling index, and particle morphology. It was observed that the gelation point could be reached very early, even with higher RAFT controller concentrations, indicating the crosslinking nature of EGDMA.

RAFT polymerization has also been employed in surfactant-free emulsion copolymerization of methyl methacrylate with n-butyl acrylate (B77674), utilizing amphiphilic poly(ethylene oxide)-based trithiocarbonate (B1256668) chain transfer agents. These systems demonstrated controlled polymerization characteristics, leading to stable, submicrometric particles.

Conventional Radical Polymerization Approaches for Ethylene-Methyl Methacrylate Copolymers

Conventional free radical polymerization remains a widely used method for producing a broad range of polymers. While the direct random copolymerization of ethylene gas and methyl methacrylate monomer can be challenging due to their disparate reactivities and phase differences, these approaches have been adapted for related systems.

Free Radical Solution Copolymerization of Ethylene and Methyl Methacrylate

Direct free radical solution copolymerization of ethylene gas and methyl methacrylate monomer is complex due to the gaseous nature of ethylene and the liquid nature of MMA, as well as their differing solubilities in common solvents and reactivity ratios. However, free radical grafting techniques have been employed to incorporate methyl methacrylate onto existing polymers containing ethylene units.

A notable approach involves the free radical graft copolymerization of methyl methacrylate (MMA) onto amorphous poly(ethylene-co-propylene) (EPC) in toluene solution. This process utilized initiators such as benzoyl peroxide (BPO) and 2,2'-azobisizobutyronitrile (AIBN) across a wide range of compositions and temperatures. Graft copolymer formation was confirmed through selective solvent extraction, infrared spectroscopy, and turbidimetric titration. Research findings indicate that BPO was more efficient in inducing grafting compared to AIBN. The grafting efficiency (GE) was observed to decrease with increasing polymerization temperature and, more significantly, with higher MMA concentrations. For instance, at a reaction temperature of 90 °C, the GE steadily decreased from 90% to approximately 30% over a two-hour period as the MMA concentration increased from 0.2 to 1.8 mol dm-3, with a constant EPC concentration of 60 g dm-3. An increase in reaction temperature from 70 °C to 95 °C resulted in a decrease in GE from approximately 100% to 75%.

Table 2: Influence of Reaction Conditions on Grafting Efficiency (GE) in MMA Grafting onto EPC

| Parameter Varied | Conditions | Effect on Grafting Efficiency (GE) |

| Initiator Type | BPO vs. AIBN | BPO more efficient |

| Temperature | 70 °C to 95 °C | Decreases GE (from ~100% to 75%) |

| MMA Concentration | 0.2 to 1.8 mol dm-3 (at 90 °C, 2h) | Decreases GE (from 90% to ~30%) |

Emulsion Polymerization for Ethylene-Methyl Methacrylate Copolymers

Emulsion polymerization is a versatile method for producing polymers in an aqueous dispersed medium. While direct random copolymerization of ethylene gas and methyl methacrylate monomer in emulsion is challenging, related block copolymers involving polyethylene (B3416737) and polymethyl methacrylate have been synthesized via this route.

Poly(methyl methacrylate)-b-polyethylene (PMMA-b-PE) block copolymers have been successfully synthesized through conventional emulsion polymerization. This method involves the use of ω-unsaturated PMMA oligomers, which are prepared by catalytic chain transfer polymerization (CCTP), followed by their involvement in the radical polymerization of ethylene in water. This approach allows for the creation of stable latexes composed of faceted spherical particles, with the increase in molar mass correlating to the consumption of unsaturated oligomers and indicating the formation of block copolymers.

It is important to note that "Neutral Methacrylate Copolymer," often produced via emulsion polymerization, is typically defined as a copolymer of ethyl acrylate and methyl methacrylate, not directly involving ethylene monomer.

Bulk Polymerization of Ethylene and Methyl Methacrylate Monomers

Bulk polymerization, which involves polymerizing monomers without a solvent, is a straightforward method. However, the direct bulk copolymerization of ethylene (a gas) and methyl methacrylate (a liquid) monomers is inherently difficult due to their different physical states and the high pressures often required for ethylene polymerization.

Bulk polymerization procedures are commonly used for methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA) or its copolymers with other ethylenically unsaturated compounds. For instance, processes exist for producing methyl methacrylate polymers or copolymers comprising at least 80% by weight of units derived from methyl methacrylate and up to 20% by weight of units derived from a copolymerizable ethylenically unsaturated compound, using bulk polymerization at high temperatures (150°C to 180°C) with conversions typically between 50% and 80%.

Studies on bulk polymerization of methyl methacrylate in the presence of poly(ethylene glycol) (PEG) have shown that phase separation can occur during the process, leading to microporous structures after the removal of PEG. This highlights the complexity of bulk systems even when a non-reactive additive is present. Furthermore, bulk free-radical polymerization has been used to prepare random copolymers of methyl methacrylate and ethyl methacrylate, demonstrating the feasibility of bulk methods for methacrylate copolymerization.

Advanced Polymerization Strategies for Ethylene-Methyl Methacrylate Architectures

The synthesis of ethylene-methyl methacrylate copolymers often faces challenges due to the differing reactivities of the monomers and the sensitivity of catalysts to polar groups. Advanced polymerization strategies have been developed to overcome these hurdles, enabling better control over copolymer composition, architecture, and properties.

Catalytic Chain Transfer Polymerization (CCTP) in Ethylene-Methyl Methacrylate Systems

Catalytic Chain Transfer Polymerization (CCTP) is a versatile technique used to produce ω-unsaturated methacrylic oligomers, which can then serve as macromonomers for subsequent polymerization reactions, including those involving ethylene. This method allows for the synthesis of complex architectures, such as block copolymers. researchgate.netnih.govresearchgate.net

In CCTP, cobalt(II) or cobalt(III) catalysts, such as cobaloximes, act as catalytic chain transfer agents (CCTA) in the radical polymerization of methacrylates. rsc.org The resulting ω-unsaturated methacrylic oligomers (MMA_n) possess terminal double bonds, making them suitable for further radical polymerization with ethylene. researchgate.netnih.gov

Research Findings: A notable approach involves using MMA_n oligomers, produced by CCTP of methyl methacrylate (MMA) and methacrylic acid (MAA), as reagents in the radical polymerization of ethylene. This process is conducted under relatively mild conditions (e.g., 80 bar, 70 °C) in solvents like dimethyl carbonate (DMC). researchgate.netnih.gov Kinetic studies and analyses by size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) confirm that MMA_n participates in a degradative chain transfer process, leading to the formation of (MMA)_n-b-PE block copolymers. researchgate.netnih.gov Molecular modeling via Density Functional Theory (DFT) supports the proposed reactivity scheme and observed selectivities. researchgate.netnih.gov

The synthesis of poly(methyl methacrylate)-b-polyethylene (PMMA-b-PE) block copolymers has also been achieved by incorporating ω-unsaturated PMMA oligomers, prepared by CCTP, into the radical polymerization of ethylene in DMC solution. rsc.orgrsc.orgbibbase.org Furthermore, this chemistry has been successfully transposed to aqueous media using PMMA_n latexes as seeds in conventional radical emulsion polymerization of ethylene, yielding stable latexes of PMMA_n-b-PE block copolymers. rsc.orgrsc.org

Anionic Polymerization for Ethylene-Methyl Methacrylate Copolymers

Anionic polymerization of methyl methacrylate (MMA) is a well-established method for producing polymers with controlled molecular weights and narrow dispersities. However, direct anionic copolymerization of ethylene with MMA is challenging due to the high reactivity of carbanions towards the carbonyl groups of MMA and potential internal cyclizations in apolar solvents. uliege.be

Research Findings: While direct anionic copolymerization of ethylene and MMA is complex, anionic polymerization is crucial for synthesizing block copolymers where one segment is poly(methyl methacrylate). For instance, block copolymers of hydrocarbons (e.g., styrene) and MMA can be prepared by initially forming the nonpolar segment and then using the resulting polymeric anion to initiate MMA polymerization. uliege.be To mitigate side reactions, such as the deactivation of chains by carbonyl attack, strategies like adding 1,1-diphenylethylene (B42955) before MMA polymerization or using specific initiator mixtures (e.g., butyllithium (B86547) and α-methylstyrene) have been proposed. uliege.be The presence of alkali and alkali-earth metal salts (e.g., LiCl, BaCl2, BaBr2) has been investigated to stabilize active centers and control ion pair dissociation, leading to improved control over molecular weight distribution. uliege.be

For example, in the anionic copolymerization of styrene (B11656) and MMA, conducted under nitrogen at -78 °C, the addition of salts like LiCl (in a 10:1 stoichiometry versus sec-butyllithium (B1581126) initiator) can lead to significantly reduced molecular weight distributions. uliege.be

Plasma-Initiated Polymerization of Methyl Methacrylate and its Relevance to Ethylene Copolymers

Plasma-initiated polymerization (PIP) utilizes plasma to generate radicals, initiating polymerization. This technique offers advantages such as high-energy fields at relatively low temperatures and the ability to treat restricted regions of target materials. jst.go.jpresearchgate.net While primarily studied for homopolymerization of MMA, its radical nature suggests potential relevance for ethylene copolymerization.

Research Findings: Studies on plasma-initiated polymerization of methyl methacrylate (MMA) have shown that atmospheric pressure plasma jets (AP plasma jets) can effectively initiate MMA polymerization through radical generation. jst.go.jpresearchgate.net The amount of polymethyl methacrylate (PMMA) recovered linearly increases with AP plasma jet irradiation time, with a reported formation rate of 1.1 mg min⁻¹. jst.go.jpresearchgate.net Infrared spectrophotometric analysis indicates that PMMA formed by AP plasma jet irradiation is chemically similar to reference PMMA, suggesting that plasma triggers radical polymerization without causing significant damage to the polymer structure. jst.go.jpresearchgate.net

Further investigations into the electric field effect on PIP of MMA revealed a preferential distribution of polymers at the anode, indicating the negatively charged nature of the growing radicals. mdpi.comnih.govresearchgate.net An acceleration phenomenon, accompanied by increased molecular weights and reduced molecular weight distributions (Ð), was observed at voltages above 16 kV, suggesting the dissociation of ion pairs of growing radicals. nih.govresearchgate.net Although direct copolymerization with ethylene via PIP is not explicitly detailed in the provided snippets, the ability of plasma to generate radicals and initiate polymerization of vinyl monomers like MMA suggests its potential for creating functionalized polyolefins, possibly through grafting or surface modification techniques.

Transition Metal-Catalyzed Copolymerization of Ethylene and Methyl Acrylate/Methacrylate

Transition metal-catalyzed copolymerization is a direct and cost-effective method for producing functionalized polyolefins under mild conditions. researchgate.netkfupm.edu.sa While traditional Ziegler-Natta and metallocene catalysts often face deactivation issues due to the Lewis basic polar groups of monomers like MMA, late transition metal catalysts (e.g., Pd- and Ni-based) exhibit better tolerance due to their weaker Lewis acidity and lower oxophilicity. researchgate.netmdpi.comcaltech.edu

Research Findings: Significant advancements have been made using late transition metal catalysts for the copolymerization of ethylene with methyl acrylate (MA) and methyl methacrylate (MMA).

Palladium (Pd) Catalysts: Brookhart and coworkers reported the first copolymerization of ethylene with methyl acrylate using diamine/Pd or Ni complexes, yielding highly branched copolymers with esters primarily at the chain ends. mdpi.comjst.go.jp Later, Drent et al. demonstrated that phosphine-sulfonate palladium complexes could catalyze the copolymerization of ethylene and methyl acrylate to produce linear copolymers with up to 17% acrylate incorporation. mdpi.comcaltech.edujst.go.jp These Drent-type catalysts are particularly noted for their ability to incorporate polar monomers into the polyethylene backbone. mdpi.com

Table 1: Ethylene-Methyl Acrylate Copolymerization with Pd Catalysts

| Catalyst Type | Monomer Incorporation (mol%) | Copolymer Structure | Reference |

| Diamine/Pd | Not specified, esters at chain ends | Highly branched | mdpi.comjst.go.jp |

| Phosphine-sulfonate (Drent-type) | Up to 17% (Methyl Acrylate) | Linear | mdpi.comcaltech.edujst.go.jp |

Nickel (Ni) Catalysts: Nickel catalysts are gaining attention due to their lower cost compared to palladium. researchgate.netmdpi.com Neutral nickel(II) complexes bearing β-ketoiminato chelate ligands have shown high catalytic activities for the copolymerization of ethylene with MMA, producing high molecular weight functionalized polyethylenes. mdpi.comacs.org These catalysts can achieve MMA incorporation up to 16.7 mol% into a moderately branched polyethylene backbone via a coordination-insertion mechanism. mdpi.comacs.org

Table 2: Ethylene-Methyl Methacrylate Copolymerization with Ni Catalysts

Other Ni(II) complexes, such as dibenzocycloheptyl-substituted aryliminopyridyl Ni(II) complexes, have also been explored for ethylene and methyl acrylate copolymerization. mdpi.com These catalysts can afford copolymers with selectively in-chain incorporated MA units, and in some cases, both in-chain and end-of-chain insertions, depending on the catalyst structure and reaction conditions. mdpi.com For instance, complex 2 among the dibenzocycloheptyl-substituted aryliminopyridyl Ni(II) catalysts showed the highest activity, producing 1.5 g of copolymer under specific conditions (6 atm ethylene). mdpi.com

Challenges and Mechanisms: A crucial aspect in transition metal-catalyzed copolymerization is the β-H elimination caused by polar monomers, which affects the microstructure and molecular weight of the resultant copolymer. researchgate.net DFT calculations have been employed to investigate mechanisms, including chain initiation, propagation, and termination steps (e.g., β-H elimination and β-OEt elimination). mdpi.com While early transition metal catalysts (e.g., Ziegler-Natta, metallocenes) are often deactivated by polar groups, some metallocene catalysts can copolymerize ethylene with polar monomers, though with reduced activity. uni-hamburg.demdpi.comtandfonline.com Protection-deprotection strategies are sometimes required for these catalysts. uni-hamburg.detandfonline.com

Post-Polymerization Modification and Grafting Techniques in Ethylene-Methyl Methacrylate Systems

Post-polymerization modification and grafting techniques offer valuable pathways to introduce or alter functionalities in pre-formed ethylene-methyl methacrylate copolymers, overcoming limitations of direct copolymerization. These methods allow for precise functionalization and the creation of complex polymer architectures. nih.govosti.govresearchgate.net

Research Findings: One significant area of post-polymerization modification involves electrochemical-induced decarboxylation. This technique enables reliable modification and degradation of polymers containing N-(acryloxy)phthalimides under mild conditions. The process leads to the formation of transient alkyl radicals, which can then be used to modify pendent groups and chain ends of polyacrylates. This approach has successfully produced poly(ethylene-co-methyl acrylate) copolymers, which are otherwise challenging to synthesize via direct polymerization. nih.gov Spectroscopic and chromatographic analyses indicate near-quantitative transformations in several polymer systems. nih.gov

Another strategy focuses on functionalizing methacrylic copolymers through enol-ester transesterification. A new monomer, vinyl methacryloxy acetate (B1210297) (VMAc), containing both enol-ester and methacryloyl functionality, can be copolymerized with methyl methacrylate (MMA) using selective reversible addition-fragmentation chain transfer (RAFT) polymerization. osti.govresearchgate.net Post-polymerization modification of the pendent enol esters proceeds via an "irreversible" transesterification, driven by the low nucleophilicity of the tautomerization product, achieving high conversion under mild conditions (e.g., room temperature with organocatalysts like TBD). osti.govresearchgate.net This method circumvents the need for removing competitive alcohol byproducts, a common challenge in traditional transesterification. osti.gov

Graft copolymerization of MMA onto existing polymer backbones, including poly(ethylene-co-vinyl acetate) (EVA), is also employed to tailor interfacial and mechanical properties. nih.gov For instance, grafting PMMA onto adhesive EVA can lead to polymer coatings with enhanced mechanical strength, addressing issues like crack formation in pure PMMA coatings. nih.gov

Table 3: Post-Polymerization Modification Techniques

| Technique | Mechanism/Reagent | Outcome for Ethylene-MMA Systems | Reference |

| Electrochemical-induced decarboxylation | Formation of transient alkyl radicals from N-(acryloxy)phthalimides | Production of poly(ethylene-co-methyl acrylate) copolymers; near-quantitative transformations | nih.gov |

| Enol-ester transesterification | Organocatalyzed acyl substitution of pendent enol esters (e.g., from P(MMA-co-VMAc)) | High conversion functionalization of methacrylic copolymers at room temperature | osti.govresearchgate.net |

| Graft copolymerization | Macromonomer technique (e.g., PMMA onto EVA) | Tailored interfacial and mechanical properties; enhanced mechanical strength | nih.gov |

Polymerization Kinetics and Reaction Mechanisms of Ethylene Methyl Methacrylate Systems

Mechanistic Studies of Ethylene-Methyl Methacrylate (B99206) Copolymerization

Mechanistic studies delve into the fundamental steps of the copolymerization process, including how the reaction starts, how the polymer chains grow, and how they eventually terminate.

Free-radical copolymerization of monomers like methyl methacrylate (MMA) and ethylene (B1197577) involves three main steps: initiation, propagation, and termination. Initiation is the process where free radicals are generated, often by thermal or photochemical decomposition of an initiator scielo.org.mxrsc.org. These primary radicals then react with monomer molecules to start the polymer chains.

Propagation involves the sequential addition of monomer units to the growing radical chain. In copolymerization, this means that a radical ending in one type of monomer unit can react with either the same type of monomer (homo-propagation) or the other type of monomer (cross-propagation) researchgate.netscielo.br. For instance, a growing chain ending with an MMA radical can add another MMA molecule or an ethylene molecule. Similarly, a chain ending with an ethylene radical can add another ethylene molecule or an MMA molecule. The relative rates of these additions are critical in determining the copolymer composition.

Termination reactions lead to the deactivation of growing polymer chains, typically through combination or disproportionation of two radical chains scielo.org.mx. These reactions cease chain growth and are crucial in determining the final molecular weight of the polymer. In free-radical polymerization, termination can occur between macroradicals of varying chain lengths, and diffusion-controlled reactions play a significant role, especially at higher conversions scielo.org.mx. Mathematical models often incorporate different number and weight average termination constants to accurately describe these phenomena scielo.org.mx.

While free-radical mechanisms are common, some studies suggest that the copolymerization of ethylene with MMA, particularly when catalyzed by certain transition metal complexes, might proceed via a coordination-insertion mechanism rather than a radical one, leading to functionalized polyethylenes with incorporated methacrylate units acs.org.

Monomer reactivity ratios (r1 and r2) are fundamental parameters that quantify the relative preference of a growing polymer radical for adding one monomer over another in a copolymerization system scielo.br. For a two-monomer system (M1 and M2), r1 (k11/k12) is the ratio of the rate constant for a radical ending in M1 adding another M1, to the rate constant for the same radical adding M2. Similarly, r2 (k22/k21) is the ratio for a radical ending in M2 adding another M2, to the rate constant for it adding M1 scielo.brresearchgate.net. These ratios are crucial for predicting and controlling the composition of the resulting copolymer.

The determination of monomer reactivity ratios typically involves synthesizing copolymers at low conversions (<10%) across a range of initial monomer feed compositions scielo.br. Techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to determine the instantaneous composition of the copolymer mdpi.commdpi.com. Linearization methods, such as the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods, as well as the Mayo-Lewis procedure (intersection method), are commonly employed to calculate r1 and r2 from experimental data scielo.brekb.eg.

For instance, in the copolymerization of ethylene glycol dimethacrylate (EGDMA) and methyl methacrylate (MMA), reactivity ratios were determined using UV light as a photochemical initiator and IR spectroscopy for composition analysis. The reactivity ratios for EGDMA and MMA were reported as 0.6993 and 1.8635, respectively researchgate.netmdpi.com. These values indicate that MMA tends to homopolymerize more readily than EGDMA in this specific system, and the MMA radical shows a preference for adding MMA over EGDMA.

The reactivity ratios provide insight into the microstructure of the copolymer, indicating whether it tends to be alternating, random, or blocky mdpi.com. For example, if both r1 and r2 are less than 1, the monomers tend to alternate. If both are greater than 1, blocky copolymers are favored. If one is much greater than 1 and the other is much less than 1, the more reactive monomer will preferentially incorporate until depleted.

Here is a table summarizing example reactivity ratios for MMA with a related dimethacrylate monomer:

| Monomer 1 (r1) | Monomer 2 (r2) | r1 Value | r2 Value | Determination Method | Reference |

| EGDMA | MMA | 0.6993 | 1.8635 | IR Spectroscopy | researchgate.netmdpi.com |

Various polymerization conditions significantly influence the reaction kinetics and mechanisms of ethylene-methyl methacrylate copolymerization. These conditions include temperature, initiator concentration, monomer concentration, solvent, and the presence of chain transfer agents.

Temperature : Increasing the temperature generally increases the rate of polymerization by enhancing the decomposition rate of the initiator and the propagation rate constants asianpubs.org. However, higher temperatures can also increase the rate of termination and chain transfer reactions, potentially leading to lower molecular weights. For instance, the rate of polymerization of methyl methacrylate has been observed to increase with temperature in the range of 50-70 °C asianpubs.org.

Monomer Concentration : The rate of polymerization is also influenced by monomer concentration. In free-radical polymerization of vinyl monomers, the order with respect to monomer is often found to be approximately 1.0, though deviations can occur due to factors like primary radical termination or the gel effect ripublication.com.

Solvent : The choice of solvent can impact reaction kinetics by affecting monomer solubility, radical stability, and diffusion rates dergipark.org.tr. For example, studies on methyl methacrylate copolymerization have been conducted in toluene (B28343) medium dergipark.org.tr. In emulsion polymerization, the solubility of monomers in the continuous phase can influence nucleation mechanisms and particle morphology mdpi.com.

Chain Transfer Agents : The presence of chain transfer agents can significantly alter the molecular weight of the polymer by terminating growing chains and initiating new ones asianpubs.org. This allows for control over the polymer's molecular weight without drastically changing the polymerization rate.

Diffusion Control and Gel Effect : As polymerization proceeds to higher conversions, the viscosity of the reaction medium increases, leading to diffusion-controlled reactions. This phenomenon, often referred to as the "gel effect" or Trommsdorff effect, can cause a sharp increase in the polymerization rate and molecular weight due to reduced termination rates as macroradicals become less mobile scielo.org.mxscielo.org.mx. Models for crosslinking copolymerization, such as those involving methyl methacrylate and ethylene glycol dimethacrylate, show that crosslinking density can be high even at early stages, and the resulting networks can be highly heterogeneous, differing from homogeneous bulk or solution polymerizations kpi.ua.

Kinetic Modeling of Ethylene-Methyl Methacrylate Copolymerization Processes

Kinetic modeling is essential for predicting and understanding the complex behavior of copolymerization processes, allowing for optimization of reaction conditions and control over polymer properties.

Mathematical models for polymerization kinetics aim to describe the evolution of monomer conversion, copolymer composition, and molecular weight distribution over time scielo.org.mxrsc.org. These models typically consist of a set of ordinary differential and algebraic equations that represent the various reaction steps: initiation, propagation, and termination scielo.org.mxscielo.org.mx.

For free-radical copolymerization, models often incorporate concepts such as diffusion-controlled reactions, where the rate constants become dependent on the viscosity of the medium, especially at high conversions scielo.org.mx. The "pseudo-kinetic rate constants method" can be used to treat copolymerization as if it were a homopolymerization, simplifying the modeling approach scielo.org.mx. The method of moments is frequently employed to track the development of molecular weight averages (number-average and weight-average molecular weights) scielo.org.mxrsc.org.

In systems involving crosslinking monomers, like methyl methacrylate and ethylene glycol dimethacrylate (EGDMA), mathematical models account for the formation of polymer networks and the development of crosslinking density scielo.org.mxscielo.org.mxkpi.ua. These models can predict the behavior of the system, including gelation points and the heterogeneity of the network structure scielo.org.mxkpi.ua. Thermal effects, particularly in bulk polymerizations, can also be incorporated into models by coupling an energy balance with the kinetic and moment equations, improving the accuracy of predictions at high conversions and non-uniform temperatures scielo.org.mxscielo.org.mx.

Computational approaches are increasingly used to estimate kinetic parameters and provide deeper insights into polymerization mechanisms, complementing experimental studies. Quantum chemistry calculations, for instance, can be employed to determine kinetic parameters such as propagation rate constants (kp), activation energies (Ea), and pre-exponential factors (A) for various propagation reactions, including self- and cross-propagation researchgate.netdergipark.org.tracs.orgresearchgate.net.

These computational methods often involve:

Geometry Optimization : Determining the most stable molecular structures of monomers, radicals, and transition states using density functional theory (DFT) or other quantum mechanical methods researchgate.netdergipark.org.tracs.org.

Transition State Theory : Applying transition state theory to calculate reaction rate constants from the optimized geometries and energies of reactants and transition states researchgate.netdergipark.org.tr.

Modeling Penultimate and Terminal Effects : Computational studies can explicitly examine the influence of the monomer unit immediately preceding the radical center (penultimate effect) and even further units (pen-penultimate effect) on reactivity researchgate.netresearchgate.net. This provides a more detailed understanding of monomer selectivity than simpler terminal models.

Computational modeling offers the advantage of investigating reaction pathways and estimating parameters that are challenging to measure experimentally, providing a powerful tool for designing and optimizing copolymerization processes dergipark.org.tr.

Microstructure and Compositional Analysis of Ethylene Methyl Methacrylate Copolymers

Monomer Sequence Distribution in Ethylene-Methyl Methacrylate (B99206) Copolymers

Monomer sequence distribution describes the arrangement of ethylene (B1197577) and methyl methacrylate units along the polymer backbone. This arrangement can range from perfectly alternating to blocky or random, and it is primarily governed by the reactivity ratios of the individual monomers during the polymerization process sapub.orgresearchgate.net. For statistical copolymers, the specific monomer sequence distribution plays a significant role in dictating the material's behavior and physical properties sapub.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for analyzing monomer sequences within copolymers researchgate.nettue.nlresearchgate.netniscpr.res.in. The chemical shifts observed in NMR spectra are sensitive to the local environment of the nuclei, allowing for the differentiation of various monomeric sequences (e.g., dyads, triads, pentads) tue.nlresearchgate.net. For instance, studies on methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) copolymers have utilized ¹H-NMR and ¹³C-NMR to characterize their products researchgate.net. The reactivity ratios for MMA/2-EOEMA copolymers were determined to be r₁ = 0.8436 and r₂ = 0.7751, with a product (r₁r₂) of 0.6614, indicating the formation of random copolymers researchgate.net. Statistical methods, based on these reactivity ratios, can then be employed to calculate the probability of finding specific mean sequence lengths of the monomer units sapub.orgresearchgate.net.

The modeling of ethylene/methyl methacrylate (EMMA) copolymers using techniques like Acyclic Diene Metathesis (ADMET) chemistry also highlights the importance of sequence distribution, as it is relevant to their thermal behavior acs.org.

Compositional Heterogeneity in Ethylene-Methyl Methacrylate Copolymer Chains

Techniques such as High-Performance Liquid Chromatography (HPLC) and Crystallization Analysis Fractionation (CRYSTAF) are employed to characterize the chemical composition distribution (CCD) in copolymers, including ethylene with methyl methacrylate (EMMA) researchgate.net. HPLC is particularly effective at separating copolymers across their entire composition range, irrespective of their crystallinity researchgate.net. Research indicates that the elution volumes in HPLC correlate with the average chemical composition of the copolymers researchgate.net.

Compositional drift, where the monomer ratio in the feed changes as the more reactive monomer is preferentially incorporated, can lead to significant heterogeneity, especially with increasing conversion mdpi.comresearchgate.net. For example, in the copolymerization of N-carboxyanhydrides of α-amino acids, higher conversions resulted in increased compositional heterogeneity due to preferential monomer incorporation mdpi.com. Similarly, studies on dimethacrylate monomers have shown that the initial comonomer proportions can influence phase separation and compositional heterogeneity within the resulting networks researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the chemical composition of synthesized copolymers mdpi.com.

Tacticity Analysis in Methyl Methacrylate-Containing Polymers and Copolymers

Tacticity describes the stereochemical arrangement of the methyl methacrylate (MMA) monomer units along the polymer chain. For MMA-containing polymers, three main types of tacticity are distinguished: isotactic, syndiotactic, and atactic nih.govacs.org.

Isotactic: All methyl ester groups are on the same side of the polymer backbone.

Syndiotactic: Methyl ester groups alternate regularly from one side to the other.

Atactic: Methyl ester groups are arranged randomly.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the primary technique for determining the tacticity of polymethacrylates and their copolymers tue.nlippi.ac.irkpi.ua. The distinct spatial arrangements of the ester groups in MMA moieties lead to characteristic signals in the NMR spectra, allowing for the quantification of isotactic, syndiotactic, and atactic fractions nih.govacs.orgkpi.ua.

The tacticity of poly(methyl methacrylate) (PMMA) significantly impacts its physical properties, including its amorphous nature and glass transition temperature (T_g) nih.govacs.org. Syndiotactic PMMA typically exhibits the highest T_g (around 130 °C), followed by atactic PMMA (around 120 °C), and then isotactic PMMA (around 55 °C) nih.govacs.org. The higher stability observed in syndiotactic and atactic polymers contributes to their elevated T_g values nih.gov. Beyond T_g, tacticity also influences the chemical reactivity and solubility of PMMA nih.govacs.org.

For instance, a study on PMMA synthesized using a bis(imine) cobalt catalyst reported a tacticity composition of 48% syndiotactic, 23% atactic, and 29% isotactic, as determined by ¹H NMR spectroscopy ippi.ac.ir. Grafted polymethacrylates, often produced via radical initiation methods, tend to be syndiotactic-rich kpi.ua. The ratios of isotactic, heterotactic, and syndiotactic triads can be derived from ¹³C NMR spectra, often following Bernoullian statistics kpi.ua.

Table 1: Influence of Tacticity on Glass Transition Temperature (T_g) of PMMA

| Tacticity Type | Glass Transition Temperature (T_g) nih.govacs.org |

| Syndiotactic | 130 °C |

| Atactic | 120 °C |

| Isotactic | 55 °C |

Molecular Weight and Polydispersity Characterization of Ethylene-Methyl Methacrylate Copolymers

The molecular weight (M_w, M_n) and polydispersity index (PDI) are critical parameters for characterizing ethylene-methyl methacrylate (EMMA) copolymers, as they directly influence the material's mechanical properties, viscosity, and processing behavior. Molecular weight refers to the size of the polymer chains, while polydispersity (PDI = M_w/M_n, where M_w is weight-average molecular weight and M_n is number-average molecular weight) quantifies the breadth of the molecular weight distribution polymersource.cacofc.edu. A PDI of 1.0 indicates a perfectly monodisperse sample with all chains having the same length.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining both the molecular weight and polydispersity of polymers and copolymers acs.orgresearchgate.netpolymersource.cacofc.edunih.govmdpi.comrsc.orgrsc.orgacs.orgresearchgate.net. When coupled with online detectors such as multi-angle light scattering (MALS) and refractometric (RI) detection, SEC can provide absolute molar mass measurements, independent of polymer recovery or retention behavior on the column nih.gov.

For ethylene/methyl methacrylate (EMMA) model copolymers, GPC analysis has yielded specific molecular weight and polydispersity data. For instance, one saturated ester-functionalized polymer, an EMMA model, showed a number-average molecular weight (M_n) of 26,100 g/mol and a polydispersity index (PDI) of 1.9 acs.org. Another unsaturated carboxylic acid-functionalized polymer, also an EMMA model, had an M_n of 27,200 g/mol and a PDI of 2.0 acs.org.

Table 2: Molecular Weight and Polydispersity of Example EMMA Model Copolymers acs.org

| Polymer Type | M_n ( g/mol ) | PDI (M_w/M_n) |

| Saturated Ester-Functionalized EMMA | 26,100 | 1.9 |

| Unsaturated Carboxylic Acid-Functionalized EMMA | 27,200 | 2.0 |

Well-defined copolymers, particularly those synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), are often characterized by narrow molecular weight distributions, with PDI values typically below 1.2, and sometimes as low as 1.05 to 1.3 mdpi.comrsc.orgrsc.orgacs.org. In contrast, free radical polymerizations, while versatile, commonly result in broader molecular weight distributions, with PDI values generally ranging between approximately 1.7 and 2.7 mdpi.com. It is also noted that polydispersity can increase with longer reaction times, often due to the occurrence of side reactions such as transesterification cofc.edu. The molecular weight of copolymers can significantly impact their performance, as seen in biomedical applications where higher molecular weight conjugates have shown increased tumor accumulation nih.gov.

Advanced Characterization Techniques for Ethylene Methyl Methacrylate Copolymers

Spectroscopic Analysis of Ethylene-Methyl Methacrylate (B99206) Copolymer Structure and Composition

Spectroscopic methods are indispensable for elucidating the chemical structure and quantifying the composition of EMMA copolymers. They provide information at the molecular level, revealing details about monomer incorporation, sequence distribution, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is a powerful tool for the detailed structural and compositional analysis of ethylene-methyl methacrylate copolymers.

¹³C-NMR Spectroscopy: ¹³C-NMR offers more detailed insights into the microstructure, including sequence distribution and stereoregularity. For Ethylene-Methyl Methacrylate Copolymer (EMMA) films, ¹³C-NMR has been utilized to estimate the molecular mobility of amorphous chain segments and to investigate crystallization phenomena. acs.org Measurements are typically performed at frequencies such as 67.8 MHz for ¹³C, at varying temperatures (e.g., room temperature and 55 °C), with a magic-angle spinning rate of 5−5.5 kHz. acs.org Specific parameters for ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) measurements on EMMA include a ¹H pulse width of 4.9−5.1 μs, a repeated time of 5 s, a contact time of 2 ms, and an accumulation number of 1000−3000. acs.org The technique can reveal how side groups influence the crystallization behavior of the ethylene (B1197577) main chains. acs.org

In related methacrylate copolymers, the carbonyl carbon (O-C=O) signal typically appears around 175 ppm, and is sensitive to pentad splitting, allowing for detailed sequence distribution analysis. researchgate.nettandfonline.com Other characteristic ¹³C resonances include methylene (B1212753) carbons (CH₂) at 27-29 ppm and methine carbons (CH) at 33-34 ppm. researchgate.net The α-methyl group carbon, quaternary carbon, and carbonyl group carbon resonances are sensitive to the relative stereochemical configuration of the chain segments. kpi.ua

Table 1: Representative NMR Chemical Shifts for Ethylene-Methyl Methacrylate Copolymers and Related Structures

| NMR Type | Functional Group/Proton/Carbon | Chemical Shift (δ, ppm) | Reference |

| ¹H-NMR | Methyl methacrylate protons | 3.6 | polymersource.ca |

| ¹H-NMR | -OCH₃ of MMA units | 3.60 | researchgate.net |

| ¹H-NMR | Vinylic butadiene protons (in related block copolymers) | 5.0-5.4 | polymersource.ca |

| ¹³C-NMR | PMMA methylene carbons | 16.7, 45.2 | auremn.org |

| ¹³C-NMR | PMMA quaternary carbon | 52.2 | auremn.org |

| ¹³C-NMR | PMMA carbonyl carbon | 178.1 | auremn.org |

| ¹³C-NMR | Ester carbonyl carbon (O-C=O) | ~175 | researchgate.net |

| ¹³C-NMR | Methylene carbon (CH₂) | 27-29 | researchgate.net |

| ¹³C-NMR | Methine carbon (CH) | 33-34 | researchgate.net |

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and characterizing the chemical composition and structural features of ethylene-methyl methacrylate copolymers. juniperpublishers.comsemanticscholar.org

FT-IR spectra of methacrylate-containing polymers typically show a very strong absorption peak around 1736-1737 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester group. researchgate.netresearchgate.net Other characteristic peaks include those attributed to the stretching of the ethereal linkage (O-C) and the O-CH₃ stretching of the methyl ester group, often observed around 1156 cm⁻¹ and 1200 cm⁻¹, respectively. researchgate.net The ethylene segments contribute characteristic C-H stretching peaks, typically found around 2922 cm⁻¹ and 2847 cm⁻¹. researchgate.net

FT-IR can also be applied to study the compatibility of polymer blends. For instance, in blends involving ethylene methacrylate copolymers, a shifting of the characteristic C=O stretching peak toward a lower wavenumber can indicate the presence of specific interactions between the blend components, suggesting compatibility. researchgate.net This technique is also valuable for assessing branching, crosslinking, and residual monomer content in polymers. semanticscholar.org

Table 2: Characteristic FT-IR Absorption Bands for Ethylene-Methyl Methacrylate Copolymers

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) stretching | ~1736, 1737 | researchgate.netresearchgate.net |

| Ethereal linkage (O-C) stretching | ~1156, 1200 | researchgate.net |

| O-CH₃ stretching (methyl ester) | ~1200 | researchgate.net |

| C-H stretching (ethylene segment) | ~2922, 2847 | researchgate.net |

| C-H stretching | ~2972 | researchgate.net |

| C-O stretching (COO functional group) | 1261, 1146, 1026 | researchgate.net |

Chromatographic Methods for Ethylene-Methyl Methacrylate Copolymer Characterization

Chromatographic techniques are crucial for determining the molecular weight distribution, average molecular weights, and, in specialized cases, the block length distribution of EMMA copolymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for characterizing the molecular weight and molecular weight distribution (MWD) of polymers. americanlaboratory.comnih.govuni-ulm.de This method separates macromolecules based on their hydrodynamic volume in solution.

For ethylene-methyl methacrylate copolymers, SEC/GPC provides essential information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.cajuniperpublishers.com A lower PDI indicates a narrower molecular weight distribution. For example, an aliquot of an anionic polybutadiene (B167195) block, a precursor to poly(ethylene-b-methyl methacrylate), can be analyzed by SEC to determine its molecular weight and PDI before the addition of the methyl methacrylate monomer. polymersource.ca This technique is fundamental for assessing the uniformity and size of polymer chains, which significantly influence the material's physical and mechanical properties.

Liquid Chromatography at Critical Conditions (LCCC) is a specialized chromatographic technique that offers unique capabilities for characterizing complex copolymers, particularly for analyzing block length distributions. Unlike SEC, where separation is based solely on molecular size, LCCC operates under specific thermodynamic conditions where the enthalpic adsorption of one polymer component balances the entropic exclusion, making that component "chromatographically invisible." americanlaboratory.comnih.gov

For amphiphilic di- and tri-block copolymers containing poly(ethylene oxide) and poly(methyl methacrylate), LCCC has been successfully employed to analyze individual block lengths. rsc.orgrsc.org When combined with other techniques, such as SEC in a two-dimensional (2D-LC) setup, LCCC can reveal intricate details about the copolymer's architecture that are not accessible through independent analyses. nih.govrsc.orgrsc.org This advanced approach provides a more comprehensive understanding of the distribution of different block lengths and compositions within the polymer sample.

Thermal Analysis Techniques for Ethylene-Methyl Methacrylate Copolymer Systems

Thermal analysis techniques provide critical information about the physical transitions and thermal stability of ethylene-methyl methacrylate copolymers, which are directly related to their processing and end-use performance.

Differential Scanning Calorimetry (DSC): Differential Scanning Calorimetry (DSC) is widely used to study the thermal transitions of EMMA copolymers, including glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. juniperpublishers.comacs.orguni-ulm.de For Ethylene-Methyl Methacrylate Copolymer (EMMA) films, DSC thermograms can reveal subtle thermal events, such as a small peak around 43−48 °C, which is attributed to the partial melting of very small, unstable crystallites. acs.org This indicates the presence of some crystallinity, even if minor, within the copolymer structure.

In blends involving ethylene methacrylate copolymers, DSC can be used to assess compatibility. A single glass transition temperature (Tg) observed in the blend, lying between the Tg values of the individual component polymers, typically indicates good compatibility or miscibility. researchgate.net Such Tg values have been shown to be consistent with theoretical models like the Couchman–Karasz equation and often lie above the "rule of mixing" line, further corroborating compatibility. researchgate.net DSC is also used to characterize non-isothermal crystallization kinetics and to check polymerization rates. tandfonline.com

Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and degradation behavior. uni-ulm.dediva-portal.org TGA thermograms typically show the onset temperature of thermal decomposition (e.g., corresponding to a 5% weight loss) and the maximum degradation rate temperature. For certain methacrylate-based materials, the 5% mass loss temperature range can be approximately 240–280 °C. mdpi.com TGA can also detect the presence of residual solvents or monomers by observing weight loss at lower temperatures. diva-portal.org This technique is crucial for determining the temperature limits for processing and application of EMMA copolymers. juniperpublishers.com

Dynamic Mechanical Analysis (DMA): Dynamic Mechanical Analysis (DMA), sometimes referred to as Dynamic Mechanical Thermal Analysis (DMTA), measures the viscoelastic properties of polymers as a function of temperature, time, and frequency. It is particularly effective for determining glass transition temperatures and understanding the material's response to applied stress. For ethylene methacrylate copolymer blends, DMA can confirm compatibility by showing a single glass transition temperature, similar to DSC, but often with higher sensitivity to subtle transitions. researchgate.net DMA provides valuable information on the material's stiffness (storage modulus), energy dissipation (loss modulus), and damping behavior (tan delta) across a temperature range, which are critical for predicting performance in various mechanical applications.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) Analysis

Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetric (DTG) analysis, are powerful tools for studying the thermal degradation stability of polymeric materials, including ethylene-methyl methacrylate copolymers. TGA measures the change in mass of a sample as a function of temperature or time, while DTG provides the rate of mass loss, highlighting distinct degradation steps.

Research on ethylene methacrylate copolymers (EMA), a related class of polymers, has shown that their thermal degradation typically occurs in multiple steps. For instance, studies on chlorinated polyethylene (B3416737) (CPE)/ethylene methacrylate copolymer (EMA) blends revealed two primary degradation steps: the first around 300 °C, attributed to dehydrochlorination from the CPE backbone, and a second step above 450 °C, corresponding to polymer degradation and polyene formation acs.org. Similarly, poly(ethylene-co-methyl methacrylate) nanospheres have been found to undergo thermal decomposition in the range of 250–450 °C, a range that can vary depending on factors like ethylene feed pressure during synthesis researchgate.net. The thermal stability of these copolymers is a critical parameter for their application, especially in high-temperature environments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal transitions of polymers, such as glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior (Tc). These parameters are fundamental to understanding the amorphous and crystalline phases within ethylene-methyl methacrylate copolymers.

For ethylene-methyl methacrylate (EMMA) films, DSC analysis has confirmed multiple thermal transitions. For example, studies have identified a peak around -25 to -30 °C, corresponding to a molecular motion transition, and a smaller peak around 43-48 °C, attributed to the partial melting of unstable small crystallites researchgate.net. The glass transition temperature of a polymer is indicative of the onset of large-scale molecular motion in the amorphous regions. In poly(methyl methacrylate)-block-polyethylene (PMMA-b-PE) block copolymers, DSC is used to record crystallization, melting, and glass transition temperatures, providing insights into the distinct thermal behaviors of the polyethylene and polymethyl methacrylate blocks rsc.org. The Vicat Softening Point, a related thermal property, for various grades of ethylene-methyl methacrylate copolymers (Acryft™), can range from below 25 °C to 85 °C, depending on the methyl methacrylate content and other factors sumitomo-chem.co.jp.

Table 1: Thermal Properties of Ethylene-Methyl Methacrylate Copolymers (Acryft™ Grades)

| Item | MMA Content (wt%) | Vicat Softening Point (°C) |

| WD106 | 5.8 | 85 |

| WK307 | 25 | 47 |

| WK402 | 25 | 45 |

| WD203-1 | 5 | 83 |

| WD201-F | 10 | 75 |

| WH206-F | 20 | 60 |

| CM-8013 | 12.5 | 65 |

| CM-8014 | 17.5 | 60 |

| WD301-F | 10 | 75 |

| WH303-F | 18 | 60 |

| WH401-F | 20 | 50 |

| WH102 | 17 | 73 |

| CM5021 | 28 | < 25 |

| CM5022 | 32 | < 25 |

| Data adapted from sumitomo-chem.co.jp. |

Dynamic Mechanical Thermal Analysis (DMTA) / Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a technique that measures the viscoelastic properties of polymers as a function of temperature, time, or frequency. It provides information about the storage modulus (E', elastic response), loss modulus (E'', viscous response), and the damping factor (tan δ = E''/E'), which is particularly sensitive to glass transitions and molecular relaxations.

In studies of polymer blends involving ethylene methacrylate copolymers (EMA), DMA has been used to evaluate dynamic micromechanical properties. For instance, in chlorinated polyethylene (CPE)/EMA blends, the storage modulus (E') and dynamic loss (tan δ) were measured over a temperature range from -100 to 100 °C. The tan δ peak value, which corresponds to the glass transition temperature (Tg) of the blend, indicates the segmental motion of the polymer chains acs.org. An abrupt decrease in the damping factor (height of the tan δ peak) upon cross-linking is indicative of an effective degree of cross-linking within the polymer system acs.org. DMA can reveal the compatibility between different polymer phases, as a single, clear tan δ peak suggests good compatibility acs.org.

Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry (DART-ToF-MS)

Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry (DART-ToF-MS) is an advanced analytical technique that allows for rapid, direct, and real-time analysis of solid, liquid, or gas samples without extensive sample preparation. In the context of polymers, DART-ToF-MS can be employed to investigate thermal degradation mechanisms, identify volatile decomposition products, and assess polymer blend miscibility.

While specific data for ethylene-methyl methacrylate copolymers using DART-ToF-MS is less commonly reported in general literature, the technique has proven effective for analyzing other methacrylate-containing polymers and polymer blends. For example, DART-ToF-MS has been used to study the isothermal degradation of poly(methyl methacrylate) (PMMA), revealing the regeneration of methyl methacrylate monomer as a primary decomposition product, with its concentration increasing with temperature mdpi.com. This process involves radical chain reactions leading to homolytic chain scissions mdpi.com. DART-ToF-MS has also been utilized to investigate the miscibility of various polymer blends by comparing the nature of fragments resulting from the isothermal decomposition of the blend with those of their pure components nih.govresearchgate.net. This method is advantageous due to its speed and minimal sample requirements (1-2 mg) nih.gov. Such applications demonstrate the potential of DART-ToF-MS for gaining detailed insights into the thermal stability and composition of ethylene-methyl methacrylate copolymers by identifying their degradation products and understanding their decomposition pathways.

Advanced Morphological and Structural Probes

Understanding the morphology and crystalline structure of ethylene-methyl methacrylate copolymers is vital as these features significantly influence their macroscopic properties. Advanced microscopic and diffraction techniques provide detailed insights into these aspects.

Scanning Electron Microscopy (SEM) for Surface Morphology

When examining polymer blends, SEM can illustrate the phase separation and the distribution of one polymer within another. For instance, in blends of polycarbonate (PC) with ethylene-methyl acrylate (B77674) (EMA) copolymers (a related elastomer), SEM analysis of cryogenically fractured and etched surfaces revealed a two-phase morphology. A spherical dispersed morphology was observed, with the number and size of these dispersed domains increasing with higher EMA content scispace.com. The SEM images can also show evidence of debonding between polymer particles, indicating inadequate interfacial adhesion scispace.com. Although these specific findings are for ethylene-methyl acrylate, the principles of SEM application for visualizing dispersed phases and interfacial interactions are directly transferable to ethylene-methyl methacrylate copolymers, allowing researchers to assess the quality of dispersion and compatibility within EMMA-based systems or their composites.

X-ray Diffraction (XRD) and Small-Angle/Wide-Angle X-ray Scattering (SAXS/WAXS) for Crystalline Structure

X-ray Diffraction (XRD), along with Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are indispensable techniques for characterizing the crystalline structure, crystallinity, and lamellar morphology of polymeric materials like ethylene-methyl methacrylate copolymers. XRD provides information on the atomic and molecular structure, while SAXS and WAXS offer insights into larger-scale structural features such as lamellar thickness and crystal orientation.

For ethylene-methyl methacrylate (EMMA) films, X-ray diffraction has been used to investigate the relationship between morphology and mechanical properties. Studies have revealed the presence of unstable crystallites within EMMA films, particularly those with methyl methacrylate (MMA) content greater than 14 mol%. These crystallites typically exhibit low crystallinity (less than 10%) and small crystal sizes, approximately 3 nm researchgate.net. Interestingly, the ethylene sequences in the amorphous phase of these copolymers tend to adopt an ordered arrangement rather than a random orientation, a characteristic attributed to the strong repulsion between the MMA and ethylene units researchgate.net.

Quasielastic Neutron Scattering for Segmental Dynamics

Quasielastic Neutron Scattering (QENS) is a powerful spectroscopic technique employed to investigate the dynamics of atoms and molecules in materials over picosecond to nanosecond timescales and Ångstrom length scales. For polymers, QENS is particularly adept at probing the segmental dynamics, which refer to the localized motions of polymer chain segments. This technique relies on the incoherent scattering of neutrons, which is dominated by hydrogen atoms, allowing for the selective study of protonated polymer components through deuterium (B1214612) labeling. acs.orgfytronix.comcsic.esacs.org

In the context of methacrylate-containing polymers, QENS has been extensively utilized to study the segmental mobility. For instance, studies on blends of poly(methyl methacrylate) (PMMA) with poly(ethylene oxide) (PEO) have revealed that the segmental mobility of PMMA is primarily governed by the temperature difference relative to the glass transition temperature (T - Tg). acs.orgfytronix.com This suggests a cooperative motion of segments. While direct QENS studies specifically on ethylene-methyl methacrylate copolymers are less commonly reported in the immediate search results, insights from related systems, such as PMMA/PEO blends, can be extrapolated. In such blends, the dynamics of the more flexible component (like PEO) can be significantly influenced by the presence of a more rigid component (like PMMA), leading to heterogeneous and even confined dynamics for the flexible chains within the rigid matrix. acs.orgcsic.esresearchgate.netaip.org This dynamic asymmetry is crucial for understanding the behavior of copolymers where segments with different inherent mobilities are covalently linked. QENS can reveal how the ethylene segments, typically more flexible, and the methacrylate segments, with their characteristic alpha-methyl group rotations and main-chain motions, interact and influence each other's dynamics within the copolymer chain. The technique can provide data on relaxation times and activation energies associated with these segmental motions, offering a microscopic view of the polymer's viscoelastic properties.

Dielectric Analysis (DEA)

Dielectric Analysis (DEA), also known as Dielectric Relaxation Spectroscopy (DRS), is a technique that measures the electrical response of a material to an applied alternating electric field as a function of temperature, time, and frequency. scielo.brewg.orgmdpi.com It provides information on molecular motions, particularly the reorientation of permanent dipoles and the translational diffusion of charged particles. ewg.orgmdpi.com DEA is highly sensitive to local molecular motions along the chains of polar polymers, making it well-suited for characterizing ethylene-methyl methacrylate copolymers due to the polar ester groups within the methyl methacrylate units. scielo.brewg.org

In polymers, DEA typically identifies various relaxation processes, notably the alpha (α) and beta (β) relaxations. The α-relaxation is associated with the cooperative segmental motion of the polymer main chain, corresponding to the glass-rubber transition (Tg). The β-relaxation, a secondary transition, is generally attributed to localized motions of side groups or short segments within the glassy state. scielo.brmdpi.com For polymethacrylates, the β-transition is often linked to the hindered rotation of the methacrylate side group. scielo.br

Studies on methyl acrylate/ethylene (MA/E) copolymers, which are structurally similar to EMMA, have shown that the relative strength of the subglass (β) process can be even greater than the α glass-rubber relaxation in these copolymers compared to the homopolymer. acs.org This highlights the sensitivity of DEA to side-group motions influenced by the copolymer architecture. DEA measurements can provide critical parameters such as dielectric constant (ε'), dielectric loss factor (ε''), and AC conductivity, which are indicative of the material's ability to store and dissipate electrical energy. fytronix.commdpi.comacs.org The shifts in relaxation peaks with temperature and frequency allow for the determination of activation energies and provide insights into the cooperativity and heterogeneity of molecular motions within the EMMA copolymer.

Table 1: Representative Dielectric Relaxation Processes in Methacrylate-based Polymers

| Relaxation Process | Molecular Motion Attributed | Temperature Range (General) | Impact on Properties | Reference |

| Alpha (α) | Cooperative segmental motion (Glass Transition) | Near Tg | Viscoelasticity, mechanical properties | scielo.brmdpi.com |

| Beta (β) | Localized side-group motion | Below Tg (glassy state) | Impact strength, ductility | scielo.brmdpi.com |

Note: Specific values for EMMA copolymers would depend on composition and morphology.

Micro- and Nanoscale Local Thermal Analysis (μ/n-TA)

Micro- and Nanoscale Local Thermal Analysis (μ/n-TA), often implemented using an Atomic Force Microscope (AFM) equipped with a heated probe, allows for the characterization of thermal properties at very high spatial resolution (down to nanometers). researchgate.netresearchgate.net This technique is particularly valuable for heterogeneous polymer systems, blends, and composites where bulk thermal analysis methods might average out localized variations. researchgate.net The heated probe acts as both a localized heat source and a temperature sensor, enabling the measurement of localized glass transition temperatures (Tg), melting temperatures (Tm), and other thermal transitions. researchgate.net

For ethylene-methyl methacrylate copolymers, μ/n-TA can provide crucial information regarding their morphology and compositional homogeneity. If the copolymer exhibits microphase separation or variations in monomer sequence distribution, μ/n-TA can spatially map these differences by detecting local changes in thermal response. For example, in phase-separated polymer blends like polystyrene/PMMA, μ/n-TA can distinguish between phases based on their distinct thermal properties. The ability to apply controlled heating rates and forces at the nanoscale allows for the detection of subtle thermal events that might be missed by conventional bulk techniques. This localized thermal profiling can reveal insights into the distribution of ethylene-rich and methyl methacrylate-rich domains, the degree of crystallinity (if present), and the thermal stability of specific regions within the copolymer material. mdpi.com

Table 2: Applications of Micro- and Nanoscale Local Thermal Analysis

| Parameter Measured | Application/Insight | Reference |

| Local Tg | Mapping amorphous regions, phase distribution | researchgate.net |

| Local Tm | Identifying crystalline phases, melting behavior | researchgate.net |

| Thermal Conductivity | Characterizing heat transfer at interfaces | mdpi.com |

| Heterogeneity | Assessing spatial variations in composition/structure | researchgate.net |

Structure Performance Relationships in Ethylene Methyl Methacrylate Copolymer Systems

Correlating Copolymer Composition and Microstructure with Macroscopic Performance

The composition of ethylene-methyl methacrylate (B99206) (EMMA) copolymers, particularly the content of methyl methacrylate (MMA), significantly influences their morphology and, consequently, their mechanical properties. Research has shown that EMMA films with a methyl methacrylate content exceeding 14 mol% exhibit unstable crystallites. These crystallites demonstrate a low crystallinity, typically less than 10%, and possess a small crystal size of approximately 3 nm. researchgate.netacs.org